1-Hydroxymidazolam-b-D-glucuronide
Description
Role of Glucuronidation in Xenobiotic and Endobiotic Metabolism
Glucuronidation is a major metabolic pathway for a vast array of substances, including drugs, environmental pollutants, and endogenous compounds such as bilirubin, steroid hormones, and bile acids. wikipedia.orgnih.gov By rendering these compounds more polar, glucuronidation typically leads to their detoxification and subsequent excretion in urine or feces. wikipedia.orguef.fi While generally considered a detoxification process, some glucuronide conjugates can be biologically active. nih.gov
The process is vital for terminating the pharmacological activity of many drugs and minimizing toxicity from xenobiotic exposure. uef.fi The addition of the glucuronic acid group occurs at nucleophilic heteroatoms like oxygen, nitrogen, or sulfur on the substrate molecule. uef.finih.gov This enzymatic reaction primarily takes place in the liver, the body's main detoxification organ, but UGT enzymes are also present in other tissues, including the gastrointestinal tract, kidneys, and brain. wikipedia.orgnih.gov
Overview of the UGT Superfamily: Isoforms and Catalytic Diversity
The UGTs are a diverse group of enzymes categorized into families and subfamilies based on their amino acid sequence identity. nih.gov In humans, the superfamily is primarily divided into the UGT1 and UGT2 families, which are the main players in drug metabolism. nih.govresearchgate.net These families are further divided into subfamilies, such as UGT1A and UGT2B. nih.gov
The various UGT isoforms exhibit distinct but often overlapping substrate specificities, contributing to the broad capacity of the glucuronidation system. researchgate.net For instance, the UGT1A subfamily arises from alternative splicing of multiple first exons, which share common exons 2-5, and its isoforms are involved in the metabolism of substrates like bilirubin and various phenols. nih.gov The UGT2 family members are transcribed from individual genes and are known to conjugate steroids, bile acids, and opioids. nih.gov This catalytic diversity allows the body to handle a wide range of chemical structures.
Midazolam, a benzodiazepine (B76468), undergoes extensive metabolism. Its primary active metabolite, 1'-hydroxymidazolam (B1197787), is further metabolized through glucuronidation. nih.govnih.gov This process results in the formation of 1-hydroxymidazolam-β-D-glucuronide, a more water-soluble conjugate that can be readily excreted. medchemexpress.compharmgkb.orgdrugbank.com The formation of this glucuronide is a key step in the clearance of midazolam from the body. nih.govyoutube.com
Research has identified specific UGT isoforms responsible for the glucuronidation of 1'-hydroxymidazolam. The O-glucuronidation is primarily catalyzed by UGT2B4 and UGT2B7, while the N-glucuronidation is catalyzed by UGT1A4. nih.govebi.ac.uk The formation of these two different glucuronides, an O-glucuronide and a quaternary N-glucuronide, has been demonstrated in human liver microsomes. nih.gov
Table 1: UGT Isoforms Involved in 1'-Hydroxymidazolam Glucuronidation
| Glucuronide Type | Catalyzing UGT Isoform(s) |
|---|---|
| O-glucuronide | UGT2B4, UGT2B7 |
| N-glucuronide | UGT1A4 |
Data sourced from in vitro studies with human liver microsomes and recombinant UGT enzymes. nih.govebi.ac.uk
The kinetics of 1'-hydroxymidazolam glucuronidation in human liver microsomes have been shown to exhibit autoactivation. nih.gov The apparent S50 values for the formation of the O- and N-glucuronides are 43 µM and 18 µM, respectively. nih.gov The corresponding apparent Vmax values are 363 pmol/mg of microsomal protein/min for the O-glucuronide and 21 pmol/mg of microsomal protein/min for the N-glucuronide. nih.gov
Table 2: Kinetic Parameters of 1'-Hydroxymidazolam Glucuronidation in Human Liver Microsomes
| Glucuronide | Apparent S50 (µM) | Apparent Vmax (pmol/mg/min) |
|---|---|---|
| O-glucuronide | 43 | 363 |
| N-glucuronide | 18 | 21 |
These values represent the enzyme kinetics in human liver microsomes and indicate a higher capacity for O-glucuronidation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIUMXQTLQXWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation and Metabolic Context of 1 Hydroxymidazolam β D Glucuronide
Precursor Pathways: Midazolam Oxidative Metabolism to 1'-Hydroxymidazolam (B1197787)
The initial and rate-limiting step in the metabolic cascade leading to 1-Hydroxymidazolam-β-D-glucuronide is the oxidative metabolism of its parent compound, midazolam. This reaction is primarily catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes, specifically CYP3A4 and CYP3A5. nih.gov These enzymes are abundantly expressed in the liver and small intestine, making these organs the principal sites of midazolam metabolism.
The oxidative process introduces a hydroxyl group onto the midazolam molecule, resulting in the formation of its primary and pharmacologically active metabolite, 1'-hydroxymidazolam. This hydroxylation reaction is a crucial detoxification step that not only modifies the pharmacological activity of the parent drug but also prepares the molecule for subsequent phase II metabolism, which facilitates its excretion from the body.
Identification of 1-Hydroxymidazolam-β-D-glucuronide as a Key Metabolite
Following its formation, 1'-hydroxymidazolam undergoes a phase II metabolic reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the 1'-hydroxymidazolam molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting conjugate, 1-Hydroxymidazolam-β-D-glucuronide, is a highly water-soluble compound that is readily eliminated from the body, primarily through the kidneys and into the urine.
The significance of this metabolic pathway is underscored by the fact that 1-hydroxymidazolam glucuronide is the major urinary metabolite of midazolam. ebmconsult.com Studies have shown that approximately 60% to 80% of an administered dose of midazolam is excreted in the urine as 1-hydroxymidazolam-O-glucuronide. This clearly establishes the formation of 1-Hydroxymidazolam-β-D-glucuronide as the principal route of elimination for midazolam and its primary active metabolite.
Distinguishing O-Glucuronide and N-Glucuronide Conjugates of 1-Hydroxymidazolam
A critical aspect of the glucuronidation of 1'-hydroxymidazolam is the formation of two distinct positional isomers: an O-glucuronide and an N-glucuronide. The distinction between these two conjugates lies in the site of attachment of the glucuronic acid moiety to the 1'-hydroxymidazolam molecule.
The O-glucuronide is formed when the glucuronic acid attaches to the hydroxyl group at the 1'-position of the midazolam metabolite. This reaction is primarily catalyzed by the UGT enzymes UGT2B4 and UGT2B7. nih.govnih.govresearchgate.net In contrast, the N-glucuronide is formed when the glucuronic acid attaches to one of the nitrogen atoms in the imidazole (B134444) ring of the molecule. The formation of this quaternary N-glucuronide is specifically catalyzed by the UGT1A4 enzyme. nih.govnih.govresearchgate.net
The structural differences between these two isomers have been unequivocally confirmed through nuclear magnetic resonance (NMR) spectroscopy. nih.gov Studies using human liver microsomes have also elucidated the kinetic parameters for the formation of each conjugate. The intrinsic clearance for the formation of the O-glucuronide is approximately ninefold higher than that for the N-glucuronide, indicating that O-glucuronidation is the predominant pathway in vitro. nih.gov
| Conjugate | Apparent S50 (μM) | Apparent Vmax (pmol/mg protein/min) |
|---|---|---|
| O-glucuronide | 43 | 363 |
| N-glucuronide | 18 | 21 |
| Conjugate | Catalyzing UGT Enzyme(s) |
|---|---|
| O-glucuronide | UGT2B4, UGT2B7 |
| N-glucuronide | UGT1A4 |
Enzymology of 1 Hydroxymidazolam Glucuronidation
Characterization of Specific UGT Isoforms
The glucuronidation of 1-hydroxymidazolam is a multifaceted process involving several UDP-glucuronosyltransferase (UGT) isoforms, each exhibiting distinct substrate specificities. Two primary types of glucuronidation occur: N-glucuronidation and O-glucuronidation.
UDP-Glucuronosyltransferase 1A4 (UGT1A4) in N-Glucuronidation
UGT1A4 is the principal enzyme responsible for the N-glucuronidation of 1-hydroxymidazolam. nih.govnih.govnih.gov This isoform demonstrates a preference for conjugating glucuronic acid to nucleophilic nitrogen atoms over oxygen atoms. nih.gov In the case of 1-hydroxymidazolam, UGT1A4 catalyzes the formation of a quaternary N-glucuronide at the N-2 position of the imidazole (B134444) ring. nih.gov Studies using recombinant human UGTs have confirmed that UGT1A4 is the key isoform mediating this specific reaction. nih.govnih.gov Furthermore, research has shown that while UGT1A4 can also N-glucuronidate the parent compound, midazolam, its role becomes more significant under conditions where the primary metabolic pathway via CYP3A enzymes is inhibited. nih.gov
UDP-Glucuronosyltransferases 2B4 (UGT2B4) and 2B7 (UGT2B7) in O-Glucuronidation
The O-glucuronidation of 1-hydroxymidazolam is primarily catalyzed by UGT2B4 and UGT2B7. nih.govnih.govnih.gov These isoforms are responsible for attaching glucuronic acid to the hydroxyl group of the metabolite. nih.gov In vitro studies with human liver microsomes and recombinant UGTs have demonstrated that both UGT2B4 and UGT2B7 are involved in this pathway. nih.govnih.govnih.gov The intrinsic clearance for O-glucuronidation in human liver microsomes has been observed to be approximately ninefold higher than that of N-glucuronidation, highlighting the prominence of this pathway. nih.gov
Kinetic Analysis of Glucuronide Formation
The formation of 1-hydroxymidazolam glucuronides exhibits complex kinetic profiles that deviate from standard Michaelis-Menten behavior.
Determination of Apparent Affinity (S50) and Maximum Velocity (Vmax)
Kinetic studies in human liver microsomes have provided insights into the efficiency of both O- and N-glucuronidation pathways. For the formation of the O-glucuronide, the apparent S50 value, which represents the substrate concentration at half-maximal velocity in systems with atypical kinetics, is reported to be 43 µM. nih.govresearchgate.net The corresponding apparent maximum velocity (Vmax) is 363 pmol/mg of microsomal protein/min. nih.govresearchgate.net In contrast, the N-glucuronidation pathway exhibits a higher apparent affinity, with an S50 value of 18 µM, but a significantly lower apparent Vmax of 21 pmol/mg of microsomal protein/min. nih.govresearchgate.net
For the N-glucuronidation of the parent compound, midazolam, by recombinant UGT1A4, Michaelis-Menten kinetics were observed with a Km value of 29.9 +/- 2.4 µM and a Vmax of 659.6 +/- 19.0 pmol/min/mg protein. nih.govresearchgate.net Another study reported atypical kinetics for midazolam N-glucuronidation in both human liver microsomes and with recombinant UGT1A4, with Km values of 46 µM and 64 µM, and Vmax values of 445 pmol/min/mg and 427 pmol/min/mg, respectively. nih.gov
Table 1: Kinetic Parameters of 1-Hydroxymidazolam Glucuronidation
| Glucuronidation Pathway | Apparent S50 (µM) | Apparent Vmax (pmol/mg/min) |
|---|---|---|
| O-Glucuronidation | 43 | 363 |
Investigation of Atypical Reaction Kinetics (e.g., Autoactivation, Hill Coefficient)
The glucuronidation of 1-hydroxymidazolam in human liver microsomes is characterized by autoactivation kinetics. nih.govresearchgate.net This is evidenced by a Hill coefficient (n) ranging from 1.2 to 1.5 for both O- and N-glucuronidation pathways. nih.govresearchgate.net A Hill coefficient greater than 1 indicates positive cooperativity, where the binding of one substrate molecule to the enzyme enhances the binding of subsequent molecules. This autoactivation phenomenon suggests a complex interaction between the substrate and the UGT enzymes. Similarly, the N-glucuronidation of midazolam also displays atypical kinetics, fitting a substrate inhibitory cooperative binding model. nih.gov
Modulatory Effects on UGT Activity
The activity of the UGT isoforms involved in 1-hydroxymidazolam glucuronidation can be influenced by various compounds, leading to either inhibition or activation.
Selective inhibitors have been used to confirm the roles of specific UGT isoforms. Hecogenin, a known selective inhibitor of UGT1A4, has been shown to selectively inhibit the N-glucuronidation of 1-hydroxymidazolam. nih.govnih.gov Conversely, diclofenac (B195802), a potent inhibitor of UGT2B7, has a more pronounced inhibitory effect on the O-glucuronidation pathway. nih.govnih.gov
Interestingly, some compounds can act as activators. For instance, trifluoperazine, at concentrations below 100 µM, was observed to activate midazolam N-glucuronidation by UGT1A4, increasing its catalytic activity by 38%. nih.gov This demonstrates that structurally dissimilar compounds can allosterically modulate UGT1A4 activity, further highlighting the complexity of its kinetic behavior. nih.gov
Table 2: Modulators of UGT Activity in 1-Hydroxymidazolam Glucuronidation
| Compound | Effect | Target UGT Pathway |
|---|---|---|
| Hecogenin | Inhibition | N-glucuronidation (UGT1A4) |
| Diclofenac | Inhibition | O-glucuronidation (UGT2B7) |
Inhibition Profiling of Key UGT Isoforms (e.g., Hecogenin, Diclofenac)
To identify the specific UGT isoforms responsible for 1'-hydroxymidazolam (B1197787) glucuronidation, researchers employ selective inhibitors. These studies, conducted in human liver microsomes (HLMs), provide crucial insights into the metabolic pathways.
Hecogenin, a known selective inhibitor of UGT1A4, has been shown to selectively and potently inhibit the N-glucuronidation of 1'-hydroxymidazolam. researchgate.netnih.gov This finding strongly supports the role of UGT1A4 in the formation of the N-glucuronide metabolite. researchgate.net
Conversely, diclofenac, a substrate and potent inhibitor of UGT2B7, demonstrates a significantly greater inhibitory effect on the O-glucuronidation of 1'-hydroxymidazolam compared to its effect on N-glucuronidation. researchgate.netnih.govnih.gov This observation is consistent with the involvement of UGT2B7, and to a lesser extent UGT2B4, in the formation of the O-glucuronide conjugate. nih.govresearchgate.net
These inhibition studies are fundamental in confirming the specific enzymatic pathways involved in the metabolism of 1'-hydroxymidazolam.
Table 1: Inhibition of 1'-Hydroxymidazolam Glucuronidation by Selective Inhibitors
| Inhibitor | Target UGT Isoform | Primary Effect on 1'-Hydroxymidazolam Glucuronidation | Reference |
| Hecogenin | UGT1A4 | Potent and selective inhibition of N-glucuronidation. | researchgate.netnih.gov |
| Diclofenac | UGT2B7 | Greater inhibitory effect on O-glucuronidation than on N-glucuronidation. | researchgate.netnih.gov |
Correlation Analyses of UGT Enzymatic Activities
Further evidence for the roles of specific UGT isoforms is derived from correlation analyses. These studies examine the relationship between the rate of 1'-hydroxymidazolam glucuronide formation and the activity of specific UGT enzymes across a panel of individual human liver microsomes.
In a study involving 25 different human liver microsome samples, a significant correlation was found between the rate of hydroxymidazolam glucuronidation and the known activities of specific UGTs. nih.govsigmaaldrich.com The formation of the glucuronide metabolites of hydroxymidazolam showed a strong correlation with the activity of UGT1A4, as measured by lamotrigine (B1674446) glucuronidation. nih.govresearchgate.net Additionally, a correlation was established with the activity of UGT2B7, using diclofenac glucuronidation as the marker reaction. nih.govsigmaaldrich.com
These correlation analyses provide compelling evidence that UGT1A4 and UGT2B7 are the major isoforms responsible for the glucuronidation of 1'-hydroxymidazolam in the human liver. nih.govresearchgate.net
Table 2: Correlation of Hydroxymidazolam Glucuronidation with Specific UGT Activities
| UGT Isoform Marker Activity | Correlated Hydroxymidazolam Glucuronidation Pathway | Conclusion | Reference |
| Lamotrigine Glucuronidation (UGT1A4) | N-glucuronidation | Confirms the major role of UGT1A4 in the N-glucuronidation of 1'-hydroxymidazolam. | nih.govresearchgate.net |
| Diclofenac Glucuronidation (UGT2B7) | O-glucuronidation | Confirms the major role of UGT2B7 in the O-glucuronidation of 1'-hydroxymidazolam. | nih.govresearchgate.net |
In Vitro Research Models for Glucuronidation Studies
Application of Human Liver Microsomes (HLMs)
Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). They are a standard in vitro tool for investigating the glucuronidation of xenobiotics.
In studies of 1-hydroxymidazolam, incubations with HLMs fortified with the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) have been instrumental. nih.gov Research has revealed that 1-hydroxymidazolam undergoes both O-glucuronidation and a previously unreported N-glucuronidation in this system. nih.govresearchgate.net The N-glucuronidation occurs at the N-2 position of the imidazole (B134444) ring. nih.govresearchgate.net
Kinetic analyses of these reactions in HLMs have demonstrated autoactivation kinetics. nih.govresearchgate.net The intrinsic clearance for the O-glucuronidation pathway has been shown to be approximately nine times higher than that of the N-glucuronidation pathway in HLMs. nih.gov
Table 1: Apparent Kinetic Parameters for 1-Hydroxymidazolam Glucuronidation in HLMs
| Glucuronide | Apparent S₅₀ (µM) | Apparent Vₘₐₓ (pmol/mg/min) |
|---|---|---|
| O-glucuronide | 43 | 363 |
Data sourced from Zhu et al., 2008. nih.govresearchgate.net
Utilization of Recombinant Human UGT Enzyme Systems
To identify the specific UGT isoforms responsible for the formation of 1-hydroxymidazolam-β-D-glucuronide, researchers employ recombinant human UGT enzymes. These are individual UGT enzymes expressed in cell lines, allowing for the precise determination of which isoform metabolizes a particular substrate.
Studies using a panel of recombinant UGTs have successfully identified the key enzymes involved in 1-hydroxymidazolam glucuronidation. It has been demonstrated that UGT2B4 and UGT2B7 are the primary catalysts for O-glucuronidation. nih.govsigmaaldrich.comnih.gov In contrast, the N-glucuronidation pathway is mediated by UGT1A4. nih.govsigmaaldrich.comnih.gov This isoform is known for its ability to form quaternary nitrogen-linked glucuronides. nih.gov
These findings are further supported by chemical inhibition studies. For instance, diclofenac (B195802), a known inhibitor of UGT2B7, has a more pronounced inhibitory effect on O-glucuronidation, while hecogenin, a selective inhibitor of UGT1A4, specifically hinders N-glucuronidation. nih.govsigmaaldrich.comnih.gov
Table 2: Recombinant Human UGT Isoforms Involved in 1-Hydroxymidazolam Glucuronidation
| Glucuronidation Pathway | Responsible UGT Isoforms |
|---|---|
| O-glucuronidation | UGT2B4, UGT2B7 |
Data compiled from multiple sources. nih.govnih.govsigmaaldrich.comnih.gov
Studies in Human Hepatocyte Cultures
While microsomes and recombinant enzymes are excellent for studying specific enzymatic reactions, cultured human hepatocytes provide a more holistic view of drug metabolism within an intact cell. Hepatocytes contain the full complement of metabolic enzymes and transporter proteins, offering insights into the complete metabolic fate of a compound.
Experimental Design for Metabolic Pathway Elucidation in Vitro
A typical experimental design for elucidating the metabolic pathway of 1-hydroxymidazolam glucuronidation in vitro involves several key steps.
Initially, incubations are performed using a selected in vitro model, such as HLMs or recombinant UGTs. These incubations contain the substrate (1-hydroxymidazolam), the enzyme source, and the necessary cofactor, UDPGA, in a buffered solution at a physiological pH and temperature (typically 37°C). helsinki.fi To overcome the latency of UGT enzymes, which are located within the endoplasmic reticulum, a disrupting agent like alamethicin (B1591596) may be included in the incubation mixture. helsinki.fi
The reactions are terminated after a specific time by adding a quenching agent, such as a strong acid or an organic solvent, to precipitate the proteins. helsinki.fi Following centrifugation, the supernatant containing the metabolites is collected for analysis.
The analytical method of choice is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This highly sensitive and specific technique allows for the separation, identification, and quantification of the parent compound and its various glucuronidated metabolites. The structural confirmation of the formed glucuronides, such as the O- and N-glucuronides of 1-hydroxymidazolam, is often achieved through nuclear magnetic resonance (NMR) analysis. nih.govresearchgate.net
Kinetic parameters, such as the Michaelis-Menten constant (Km) or the substrate concentration at half-maximal velocity (S₅₀), and the maximum reaction velocity (Vₘₐₓ), are determined by measuring the rate of metabolite formation at various substrate concentrations. nih.gov
Table of Compounds
| Compound Name |
|---|
| 1-Hydroxymidazolam |
| 1-Hydroxymidazolam-β-D-glucuronide |
| Midazolam |
| Uridine 5'-diphosphoglucuronic acid (UDPGA) |
| Diclofenac |
| Hecogenin |
Preclinical Approaches for Investigating 1 Hydroxymidazolam β D Glucuronide Disposition
Application of Chimeric Animal Models with Humanized Livers
Chimeric animal models, particularly mice with humanized livers, have emerged as a valuable tool for predicting human drug metabolism and pharmacokinetics. These models involve transplanting human hepatocytes into immunodeficient mice, resulting in a liver that is partially or fully repopulated with human liver cells. This "humanized" liver can more accurately replicate human-specific metabolic pathways that may be absent or different in conventional preclinical species.
A pivotal study investigating the pharmacokinetics and metabolism of midazolam in chimeric mice with humanized livers (PXB mice) demonstrated the utility of this model in studying the formation of 1-Hydroxymidazolam-β-D-glucuronide. Following oral administration of midazolam, all the major circulating metabolites observed in humans, including 1'-hydroxymidazolam (B1197787) glucuronide, were detected in the blood of PXB mice. phoenixbio.com In contrast, this glucuronide metabolite was not detected in the blood of the control severe combined immunodeficient (SCID) mice, highlighting the human-like glucuronidation capacity of the PXB mouse model. phoenixbio.com The metabolite profile of midazolam in the PXB mouse was found to be similar to that reported in humans, suggesting that this model can serve as a reliable system for predicting circulating human metabolites. phoenixbio.com
The ability of these chimeric models to reproduce human-specific metabolic pathways, such as the formation of 1-Hydroxymidazolam-β-D-glucuronide, is a significant advancement in preclinical drug development. It allows for a more accurate assessment of metabolite exposure and its potential implications before moving to clinical trials.
Mechanistic Modeling for Metabolite Exposure Prediction
Mechanistic modeling provides a powerful framework for integrating in vitro data to predict the in vivo disposition of drugs and their metabolites. Physiologically based pharmacokinetic (PBPK) modeling and in vitro-in vivo extrapolation (IVIVE) are key methodologies within this approach.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical representations of the body's physiological and biochemical processes that govern drug absorption, distribution, metabolism, and excretion. These models incorporate compound-specific data, such as metabolic rates, and system-specific data, such as blood flows and tissue volumes, to simulate the concentration-time profiles of a drug and its metabolites in various tissues and fluids.
For 1-Hydroxymidazolam-β-D-glucuronide, PBPK modeling has been successfully employed to predict its exposure. A study utilizing a PBPK model simulated the human disposition of midazolam and its metabolites, including the glucuronide conjugate of 1-hydroxymidazolam. nih.gov This dynamic modeling approach, which incorporated in vitro metabolic clearance data, yielded predictions of the metabolite-to-parent drug area under the plasma concentration-time curve ratio (AUCm/AUCp) that were in good agreement with observed in vivo data. nih.gov
Another application of PBPK modeling involved the development of a model for midazolam and 1-hydroxymidazolam to assess the ontogeny (age-related development) of the enzymes responsible for their metabolism, namely cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase (UGT). nih.gov This demonstrates the utility of PBPK in understanding the disposition of 1-Hydroxymidazolam-β-D-glucuronide in specific populations.
In Vitro-In Vivo Extrapolation (IVIVE) Methodologies
IVIVE is a cornerstone of PBPK modeling and involves using data from in vitro experimental systems to predict in vivo pharmacokinetic parameters. For 1-Hydroxymidazolam-β-D-glucuronide, this typically involves determining the intrinsic clearance (CLint) of its formation in human liver microsomes or hepatocytes.
Research has detailed the in vitro kinetics of 1-hydroxymidazolam glucuronidation. nih.gov Studies using human liver microsomes have identified the specific UGT enzymes responsible for the formation of 1-Hydroxymidazolam-β-D-glucuronide. nih.govnih.gov The O-glucuronidation of 1'-hydroxymidazolam is primarily catalyzed by UGT2B4 and UGT2B7. nih.govnih.gov The intrinsic clearance for O-glucuronidation has been shown to be significantly higher than that of N-glucuronidation in human liver microsomes. nih.gov
These in vitro derived kinetic parameters can then be incorporated into PBPK models to predict the in vivo clearance and exposure of 1-Hydroxymidazolam-β-D-glucuronide. The successful prediction of midazolam metabolite exposure from in vitro data using a combination of IVIVE and PBPK modeling underscores the value of this approach. nih.gov
Comparative Metabolism Across Species for Research Translation
Understanding the differences and similarities in drug metabolism across various animal species and humans is critical for the accurate translation of preclinical research findings to the clinical setting. Significant species differences can exist in both the rate and the pathways of drug metabolism.
In the context of 1-Hydroxymidazolam-β-D-glucuronide, comparative studies have revealed important species-specific differences. As previously mentioned, a study using chimeric mice with humanized livers (PXB mice) found that 1'-hydroxymidazolam glucuronide was formed, mirroring the human metabolic profile. phoenixbio.com However, this metabolite was not detected in the control SCID mice, indicating a clear difference in the glucuronidation capacity between the humanized model and the standard mouse model. phoenixbio.com
Advanced Analytical Techniques for Metabolite Characterization and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites due to its high sensitivity and specificity. kurabiotech.com
The development of robust LC-MS/MS assays for 1-Hydroxymidazolam-β-D-glucuronide requires careful optimization and validation for various biological matrices. Methods have been successfully validated for human plasma, serum, urine, and human liver microsomes. rug.nlresearchgate.netnih.govnih.gov Validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). rug.nlresearchgate.netrug.nl
For instance, one ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method demonstrated linearity for 1-hydroxymidazolam glucuronide over a range of 25–5000 μg/L using just 100 μL of plasma or urine. rug.nlresearchgate.netnih.gov Another study focusing on in vitro work with human liver microsomes validated a method with a linear range of 1.0-500 nM for 1-hydroxymidazolam, the product of glucuronide hydrolysis. nih.gov Key validation parameters such as accuracy, precision, selectivity, and stability are rigorously assessed. In one validated assay, intra- and inter-day accuracy and precision for quality control samples were within 85–115% and 15% (coefficient of variation), respectively. nih.gov Stability experiments have shown that 1-hydroxymidazolam glucuronide is stable in various plasma types and urine for at least 7 days under different storage conditions. rug.nlnih.gov
Table 1: LC-MS/MS Method Validation Parameters for 1-Hydroxymidazolam Glucuronide
| Parameter | Matrix | Linearity Range | Sample Volume | Key Findings | Citations |
|---|---|---|---|---|---|
| Linearity | Human Serum, Plasma, Urine | 25–5000 µg/L | 100 µL | Method validated based on FDA and EMA guidelines. | rug.nl, researchgate.net, nih.gov, rug.nl |
| Accuracy & Precision | Pediatric Plasma | 0.5–1000 ng/mL (for total 1-hydroxymidazolam) | 50-100 µL | Intra- and inter-day accuracy within 85–115%, precision <15% CV. | nih.gov |
| Stability | Serum, EDTA & Heparin Plasma, Urine | Not Applicable | 100 µL | Stable for 7 days under various conditions and for 3 freeze-thaw cycles. | rug.nl, nih.gov |
This table is interactive. You can sort and filter the data.
A significant advancement in analytical methodology is the ability to simultaneously quantify the parent drug (midazolam) and its key metabolites, including 1-hydroxymidazolam and 1-Hydroxymidazolam-β-D-glucuronide, in a single analytical run. rug.nlresearchgate.netnih.gov This approach is highly efficient for comprehensive pharmacokinetic studies. These methods typically employ a C18 analytical column for chromatographic separation and a triple-stage quadrupole mass spectrometer operating in positive ionization mode. rug.nlresearchgate.netnih.gov
The use of stable isotope-labeled internal standards, such as ²H₄-midazolam or ¹³C-labeled glucuronide, is crucial for correcting analytical variability and ensuring accurate quantification. researchgate.netnih.gov A key advantage of some modern methods is the direct quantification of the intact glucuronide metabolite without requiring a hydrolysis step, which simplifies sample preparation and avoids uncertainties associated with the completeness of the enzymatic reaction. rug.nlresearchgate.netrug.nl For example, a rapid UHPLC-MS/MS method with a total runtime of only 1.1 minutes has been developed for the simultaneous analysis of midazolam and its three major metabolites. rug.nlresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of metabolites. NMR was instrumental in identifying and characterizing the structure of 1-Hydroxymidazolam-β-D-glucuronide isolated from biological samples. researchgate.netnih.govresearchgate.net
Researchers have used NMR to confirm the structure of the O-glucuronide of 1-hydroxymidazolam. researchgate.netnih.gov Furthermore, NMR analysis led to the identification of a previously unreported quaternary N-glucuronide of 1-hydroxymidazolam, formed by glucuronidation at the N-2 position of the imidazole (B134444) ring. nih.govresearchgate.net The distinction between the O- and N-glucuronide structures was clearly evident from the different chemical shifts of the anomeric proton in their respective ¹H NMR spectra (4.46 ppm in the O-glucuronide versus 5.53 ppm in the N-glucuronide). researchgate.net In some studies, NMR has also been used to assess the purity of the metabolite after its extraction and purification from biological fluids like ultrafiltrate, with one study reporting a purity of 98%. nih.gov
Sample Preparation Methods for Complex Biological Samples (e.g., Solid-Phase Extraction, Protein Precipitation)
Effective sample preparation is critical to remove interfering substances from complex biological matrices and to concentrate the analyte before LC-MS/MS analysis. The main techniques used for 1-Hydroxymidazolam-β-D-glucuronide are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). rug.nlnih.govnexelis.com
Protein Precipitation (PPT): This is often the simplest and fastest method. It typically involves adding a solvent like acetonitrile (B52724) to the plasma or serum sample to precipitate proteins. rug.nlresearchgate.netsigmaaldrich.com This method is particularly well-suited for high-throughput analysis and for methods that aim to quantify the parent drug and its metabolites, including the intact glucuronide, simultaneously. rug.nlresearchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT, leading to cleaner extracts and potentially lower matrix effects. It is often used when measuring the total concentration of the metabolite after enzymatic hydrolysis. nih.gov Waters Oasis HLB µ-elution plates are frequently employed for this purpose, demonstrating good recovery for the analytes. nih.gov For instance, extraction recoveries for 1-hydroxymidazolam from plasma using an Oasis HLB µ-elution plate were reported to be between 80.0% and 89.0%. nih.gov
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. While it can provide clean extracts, it is often considered more labor-intensive and less suitable for large batches of clinical samples compared to modern 96-well plate-based SPE or PPT methods. nih.govnexelis.com
Enzymatic Hydrolysis Techniques for Total Glucuronide Quantification
To determine the total concentration of 1-hydroxymidazolam (both free and conjugated), a common strategy involves enzymatic hydrolysis of the glucuronide bond. nih.gov This technique uses the β-glucuronidase enzyme to cleave the glucuronic acid moiety from the metabolite, converting 1-Hydroxymidazolam-β-D-glucuronide back to 1-hydroxymidazolam, which is then quantified by LC-MS/MS. kurabiotech.comcovachem.com The concentration of the glucuronidated metabolite can then be estimated by subtracting the concentration of the free metabolite (measured in a non-hydrolyzed sample) from the total concentration (measured after hydrolysis). nih.gov
This approach is particularly valuable when a certified analytical standard of the glucuronide metabolite is not commercially available. nih.gov The conditions for hydrolysis, including the source of the β-glucuronidase enzyme (e.g., from Helix pomatia or recombinant forms), enzyme concentration, incubation time, and temperature, must be carefully optimized to ensure complete cleavage. nih.govnih.gov Studies have shown that incomplete hydrolysis can lead to an underestimation of the metabolite concentration. kurabiotech.com For 1-hydroxymidazolam, incubation with β-glucuronidase at 37°C for 17-18 hours has been shown to achieve maximum hydrolysis in plasma samples. nih.gov
Table 2: Optimized Conditions for Enzymatic Hydrolysis
| Enzyme Source | Matrix | Incubation Time | Incubation Temperature | Key Outcome | Citations |
|---|---|---|---|---|---|
| β-Glucuronidase | Pediatric Plasma | 17-18 hours | 37 °C | Reached maximum hydrolysis for total 1-hydroxymidazolam quantification. | nih.gov |
| β-Glucuronidase (Helix pomatia, Type H-1) | Urine | 4 hours | 37 °C | Complete hydrolysis of N-glucuronides and O-glucuronides achieved with ≥30 units/μL urine. | nih.gov |
| Recombinant β-Glucuronidase | Urine | 5 minutes | Room Temperature | Maximum hydrolysis of several benzodiazepine (B76468) glucuronides, demonstrating potential for rapid analysis. | nih.gov |
This table is interactive. You can sort and filter the data.
Emerging Research Areas and Future Directions
High-Throughput Screening for UGT Activity
The growing recognition of UDP-glucuronosyltransferases (UGTs) as crucial enzymes in the metabolism of a significant number of drugs has highlighted the need for more efficient methods to study their activity. nih.govoup.com High-throughput screening (HTS) has emerged as a powerful technology to rapidly assess the interaction of thousands of compounds with UGT enzymes, identifying potential substrates or inhibitors early in the drug discovery process. h1.conih.gov The development of robust HTS assays is critical for producing better drug candidates and reducing costs associated with late-stage failures. nih.gov
However, applying HTS to UGTs presents several challenges. These enzymes often exhibit poor stability, low expression levels, and broad, overlapping substrate specificity, which can complicate assay development and interpretation. oup.com Furthermore, obtaining purified individual UGT isoforms can be difficult. oup.com
To overcome these hurdles, researchers have developed innovative HTS assays. A common approach involves fluorescence-based methods. For instance, an assay for UGT1A6 utilizes the increase in fluorescence intensity that occurs when the probe substrate, 1-naphthol, is glucuronidated to the highly fluorescent 1-naphthylglucuronide. nih.gov This allows for real-time monitoring of the reaction. nih.gov Similar fluorescence-based assays have been developed for other UGT isoforms, such as UGT1A1. nih.gov Another advanced method detects the formation of the universal by-product of the glucuronidation reaction, uridine (B1682114) diphosphate (B83284) (UDP), making the assay independent of the specific properties of the drug molecule being tested. mdpi.com
These HTS technologies are essential for building pharmacophore models, predicting drug-drug interactions, and improving our understanding of the pharmacokinetic profiles of new drug candidates. h1.conih.gov
| UGT Isoform | Screening Method | Probe/Principle | Key Findings & Significance | Reference |
|---|---|---|---|---|
| UGT1A1 | Fluorescence-based HTS | Fluorescent substrate in the presence of polymeric micelles to stabilize the enzyme. | Enables rapid screening of compound libraries to identify potential inhibitors or substrates, aiding in the prediction of drug-drug interactions. | nih.gov |
| UGT1A6 | Fluorescence-based HTS | Real-time monitoring of the formation of the fluorescent product 1-naphthylglucuronide from the probe substrate 1-naphthol. | Demonstrated success in identifying known UGT1A6 substrates and inhibitors, with results correlating well with traditional HPLC methods. | nih.gov |
| General UGTs (e.g., UGT71G1) | UDP Detection Assay | Couples the UGT reaction with a commercial assay that detects the release of UDP, a universal by-product. | Allows for robust screening of diverse compounds for any UGT enzyme without reliance on the acceptor molecule's properties; successfully identified new substrates for a plant UGT. | mdpi.com |
Integration of Omics Technologies in Metabolite Research
The field of drug metabolism is being transformed by the integration of "omics" technologies, which allow for the large-scale study of biological molecules. nih.govoup.com These technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-level view of how drugs and their metabolites, like 1-Hydroxymidazolam-β-D-glucuronide, interact with biological systems. mdpi.comnumberanalytics.com By moving from single-level analysis to an integrated multi-omics approach, researchers can uncover complex interactions between genes, proteins, and metabolites, leading to more effective drug development. patsnap.comtechnologynetworks.com
Genomics plays a pivotal role by identifying genetic variations (polymorphisms) in drug-metabolizing enzymes, such as the UGT family. numberanalytics.com This area, known as pharmacogenomics, helps explain why individuals may respond differently to the same drug. For example, variations in the genes encoding for UGT1A4, UGT2B4, and UGT2B7—the primary enzymes responsible for the glucuronidation of 1-hydroxymidazolam—can alter metabolic activity and drug clearance. nih.govebi.ac.uksigmaaldrich.com
Proteomics involves the large-scale study of proteins, including the quantification of metabolic enzymes and transporters in various tissues. drugtargetreview.com Advances in proteomics have greatly enhanced our understanding of enzyme distribution, which is critical for developing accurate pharmacokinetic models. nih.gov
Metabolomics provides a direct snapshot of metabolism by identifying and quantifying small molecules (metabolites) in biological samples. drugtargetreview.comyoutube.com This technology is crucial for mapping metabolic pathways, identifying novel metabolites, and discovering biomarkers that can predict drug response or toxicity. youtube.com The integration of metabolomics with genomics is particularly powerful, as it links genetic predispositions to actual metabolic outcomes. nih.govnih.gov This synergy enhances the discovery of natural products and accelerates drug discovery by connecting genomic potential with chemical characterization. nih.govnih.gov
| Omics Technology | Area of Study | Application in Metabolite Research | Reference |
|---|---|---|---|
| Genomics | Genes (DNA) | Identifies genetic variations in UGT enzymes (e.g., UGT1A4, UGT2B7) that influence the rate of glucuronidation and drug response (pharmacogenomics). | oup.comnumberanalytics.com |
| Transcriptomics | Gene Expression (RNA) | Measures the expression levels of UGT genes in different tissues, providing insights into tissue-specific metabolic capacity. | mdpi.comnumberanalytics.com |
| Proteomics | Proteins | Quantifies the abundance of UGT enzymes and drug transporters in tissues, which is essential for building predictive pharmacokinetic models. | drugtargetreview.comnih.gov |
| Metabolomics | Metabolites | Directly measures metabolites like 1-Hydroxymidazolam-β-D-glucuronide in biological fluids, confirming metabolic pathways and identifying biomarkers for drug efficacy and safety. | drugtargetreview.comyoutube.com |
| Multi-Omics | Integrated Analysis | Combines data from genomics, proteomics, and metabolomics to create a comprehensive understanding of the relationship between genetic makeup, enzyme function, and metabolic profile. | mdpi.compatsnap.com |
Refinement of Predictive Models for Glucuronidation Pathways
A central goal in modern drug development is to "fail early and fail cheaply" by identifying unpromising drug candidates before they reach costly clinical trials. nih.govmdpi.com Accurate prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to this strategy. researchgate.netnih.gov While predictive models for metabolism by cytochrome P450 (CYP) enzymes are well-established, developing similar models for glucuronidation pathways has proven more challenging. nih.govannualreviews.org
Historically, predictions have relied on in vitro systems, such as human liver microsomes (HLM), hepatocytes, and recombinant UGT enzymes, to determine kinetic parameters. nih.govnih.gov For 1-hydroxymidazolam, studies using HLM and recombinant UGTs have successfully identified the specific isoforms responsible for its O- and N-glucuronidation (UGT2B4, UGT2B7, and UGT1A4). nih.govebi.ac.uk However, extrapolating these in vitro results to predict in vivo human clearance can be complex. annualreviews.orgnih.gov
The future of metabolic prediction lies in the refinement of computational, or in silico, models, which offer a faster and more cost-effective alternative to laboratory experiments. researchgate.netnih.govannualreviews.org These models are becoming increasingly sophisticated, leveraging artificial intelligence (AI) and machine learning to analyze vast datasets. mdpi.compharmajen.com By integrating information on a compound's chemical structure with data on enzyme kinetics and insights from omics technologies, these advanced models can more accurately predict metabolic pathways and potential drug-drug interactions. researchgate.netpharmajen.com
Physiologically based pharmacokinetic (PBPK) modeling represents a particularly powerful approach. PBPK models simulate the absorption, distribution, metabolism, and excretion of a drug in a virtual human, incorporating data on enzyme abundance in different organs (informed by proteomics) and genetic variations (informed by genomics) to predict how a drug will behave in diverse patient populations. nih.govpharmajen.com The continued refinement of these predictive tools is essential for streamlining drug discovery and improving the translation of preclinical data to clinical outcomes. nih.govpharmajen.com
| Modeling Approach | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| In Vitro Models | Uses biological systems like human liver microsomes (HLM), hepatocytes, or recombinant UGT enzymes to study metabolic reactions in a lab setting. | Provides direct experimental data on enzyme kinetics and metabolite identification (e.g., identifying UGTs for 1-hydroxymidazolam). | Can be resource-intensive; extrapolation of results from in vitro to in vivo (IVIVE) can be challenging and sometimes inaccurate. | nih.govnih.govnih.gov |
| In Silico / Computational Models | Utilizes computer algorithms and quantitative structure-activity relationships (QSAR) to predict metabolic fate based on a molecule's chemical structure. | Rapid, cost-effective, and allows for the screening of vast virtual compound libraries early in discovery. | Accuracy depends heavily on the quality and diversity of the training data; may struggle with novel chemical scaffolds. | mdpi.comresearchgate.netannualreviews.org |
| Artificial Intelligence (AI) / Machine Learning | An advanced form of in silico modeling that uses complex algorithms to learn from large datasets and identify hidden patterns to predict ADME properties. | Can achieve higher predictive accuracy than traditional models by integrating diverse data types (e.g., chemical, biological, omics). | Requires massive, high-quality datasets for training; models can be "black boxes," making interpretation difficult. | mdpi.compharmajen.com |
| Physiologically Based Pharmacokinetic (PBPK) Models | A "bottom-up" mechanistic approach that simulates drug disposition in a virtual human by integrating physicochemical, in vitro, and physiological (e.g., blood flow, tissue volume, enzyme expression) data. | Provides dynamic predictions of drug concentrations in various tissues over time; can simulate effects of genetic polymorphisms and drug interactions in diverse populations. | Complex to build and requires extensive input data; accuracy is dependent on the quality of all integrated parameters. | nih.govpharmajen.com |
Q & A
Q. What are the standard analytical methods for quantifying 1-hydroxymidazolam-β-D-glucuronide in biological samples?
To quantify 1-hydroxymidazolam-β-D-glucuronide, enzymatic hydrolysis with β-glucuronidase is required to cleave the glucuronide moiety. Optimized conditions include using 416 units of β-glucuronidase with overnight incubation (17 hours) at 37°C, followed by LC-MS/MS analysis to measure the liberated 1-hydroxymidazolagm . For sample preparation, validated protocols for plasma, blood, or dried blood spots (DBS) should be employed, ensuring proper stability and recovery rates during extraction .
Q. Which metabolic pathways are responsible for the formation of 1-hydroxymidazolam-β-D-glucuronide?
1-Hydroxymidazolam is formed via CYP3A-mediated hydroxylation of midazolam, followed by glucuronidation. The glucuronidation step involves UDP-glucuronosyltransferases (UGTs): UGT1A4 mediates N-glucuronidation, while UGT2B4 and UGT2B7 mediate O-glucuronidation. This isoform specificity was confirmed using recombinant UGTs and correlation studies in human liver microsomes (HLMs) .
Q. How can enzymatic hydrolysis conditions be optimized for 1-hydroxymidazolam-β-D-glucuronide in pharmacokinetic studies?
Hydrolysis efficiency depends on enzyme concentration and incubation time. A study demonstrated that 416 units of β-glucuronidase incubated at 37°C for 17 hours achieves >95% hydrolysis of 1-hydroxymidazolam-β-D-glucuronide. Prolonged incubation beyond 17 hours does not improve yield, and lower enzyme concentrations (e.g., 208 units) require extended timeframes, increasing assay variability .
Advanced Research Questions
Q. How can inter-laboratory variability in glucuronidation rates of 1-hydroxymidazolam be addressed?
Variability arises from differences in UGT isoform expression across HLMs. To mitigate this, use correlation analyses with isoform-specific substrates (e.g., lamotrigine for UGT1A4, diclofenac for UGT2B7) to normalize activity. Additionally, include inhibitors like hecogenin (UGT1A4) or competitive substrates (diclofenac for UGT2B7) to isolate contributions of specific isoforms .
Q. What experimental designs resolve contradictions in data on UGT isoform contributions to 1-hydroxymidazolam glucuronidation?
Contradictions may arise from overlapping substrate specificities. Use a tiered approach:
- Step 1: Screen recombinant UGT isoforms to identify candidates (e.g., UGT1A4, 2B4, 2B7).
- Step 2: Validate using chemical inhibitors (hecogenin for UGT1A4) in HLMs.
- Step 3: Perform correlation analyses with isoform-specific probe reactions across multiple HLMs (n ≥ 25) to confirm clinical relevance .
Q. How do UGT polymorphisms influence the pharmacokinetic disposition of 1-hydroxymidazolam-β-D-glucuronide?
UGT1A4 (e.g., UGT1A42/*3 variants) and UGT2B7 (e.g., UGT2B7 -161C>T) polymorphisms alter enzymatic activity. Design genotype-phenotype association studies using HLMs genotyped for these variants. Measure glucuronidation rates and compare them to wild-type activity. For in vivo extrapolation, incorporate physiologically based pharmacokinetic (PBPK) modeling to predict metabolite exposure in polymorphic populations .
Q. What strategies improve sensitivity in detecting low-abundance 1-hydroxymidazolam-β-D-glucuronide in complex matrices?
- Use hybrid sample preparation: protein precipitation followed by solid-phase extraction (SPE) to reduce matrix effects.
- Optimize LC-MS/MS parameters: employ a hydrophilic interaction liquid chromatography (HILIC) column for polar glucuronides and negative-ion electrospray ionization (ESI-) for enhanced sensitivity.
- Validate lower limits of quantification (LLOQ) down to 1 ng/mL, as demonstrated in studies using pooled human plasma .
Methodological Notes
- Key inhibitors for pathway elucidation: Hecogenin (UGT1A4), diclofenac (UGT2B7) .
- Critical controls in hydrolysis assays: Include blanks with heat-inactivated enzyme to rule out non-enzymatic degradation .
- Statistical approaches: Use Pearson correlation coefficients for HLM correlation studies and mixed-effects models to account for inter-donor variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
